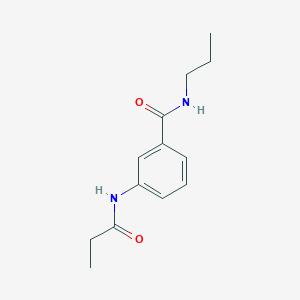

![molecular formula C19H22N2O3 B269180 N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B269180.png)

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic receptor antagonists. It was first synthesized in 1948 by Dr. Harold Griffith, and since then, it has been extensively used in scientific research for its unique properties.

Mecanismo De Acción

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine works by irreversibly binding to the alpha-adrenergic receptors, preventing the vasoconstrictor effects of catecholamines. It binds covalently to the receptor, forming a stable complex that cannot be displaced by other agonists. This results in a long-lasting blockade of the receptor, which can last for several days.

Biochemical and Physiological Effects

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has several biochemical and physiological effects, including vasodilation, decreased blood pressure, and increased heart rate. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been shown to increase the release of renin, an enzyme involved in the regulation of blood pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine is its long-lasting blockade of the alpha-adrenergic receptors, which allows for the study of the effects of catecholamines on various physiological systems without interference from receptor activation. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been shown to be effective in animal models of hypertension and pheochromocytoma, making it a useful tool for studying these conditions. However, the irreversible binding of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine to the receptor can limit its use in certain experiments, as it cannot be washed out or reversed.

Direcciones Futuras

There are several future directions for the study of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine, including the development of new alpha-adrenergic receptor antagonists that are more selective and reversible. Additionally, further research is needed to understand the long-term effects of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine on various physiological systems and to determine its potential use in the treatment of other conditions, such as Raynaud's disease and erectile dysfunction.

Conclusion

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine is a unique chemical compound that has been extensively used in scientific research for its properties as an alpha-adrenergic receptor antagonist. Its long-lasting blockade of the receptor has made it a valuable tool for studying the effects of catecholamines on various physiological systems. However, its irreversible binding to the receptor can limit its use in certain experiments. Further research is needed to fully understand the potential applications of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine in the treatment of various conditions and to develop new receptor antagonists that are more selective and reversible.

Métodos De Síntesis

The synthesis of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine involves the reaction of 4-chloro-2-nitroaniline with phenoxypropionyl chloride, followed by reduction with sodium borohydride to yield the intermediate amine. The amine is then reacted with butanoyl chloride to obtain the final product, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine. The purity of the compound is ensured by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been used in various scientific research applications, including the study of alpha-adrenergic receptor antagonists, hypertension, and pheochromocytoma. It has been shown to inhibit the vasoconstrictor effects of catecholamines and reduce blood pressure in hypertensive patients. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been used to treat pheochromocytoma, a rare tumor that secretes excess catecholamines, by blocking the alpha-adrenergic receptors that stimulate tumor growth.

Propiedades

Nombre del producto |

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide |

|---|---|

Fórmula molecular |

C19H22N2O3 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

N-[4-(2-phenoxypropanoylamino)phenyl]butanamide |

InChI |

InChI=1S/C19H22N2O3/c1-3-7-18(22)20-15-10-12-16(13-11-15)21-19(23)14(2)24-17-8-5-4-6-9-17/h4-6,8-14H,3,7H2,1-2H3,(H,20,22)(H,21,23) |

Clave InChI |

JQGDBGDGYNSXKK-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |

SMILES canónico |

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B269103.png)

![2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B269108.png)

![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)

![N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269110.png)

![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)

![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)

![2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269117.png)

![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)

![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)

![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)

![N-{3-[(acetylcarbamothioyl)amino]phenyl}butanamide](/img/structure/B269126.png)

![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)